3-methyl-N-prop-2-enylbenzenesulfonamide
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Overview
Description
3-methyl-N-prop-2-enylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, with a prop-2-enyl substituent and a methyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-prop-2-enylbenzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with prop-2-enylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-prop-2-enylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates
Reduction: Formation of amines or other reduced derivatives
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
3-methyl-N-prop-2-enylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-prop-2-enylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competitive inhibition. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-prop-2-enylbenzenesulfonamide
- 3-methyl-N-phenylbenzenesulfonamide
- 3-methyl-N-propylbenzenesulfonamide
Uniqueness
3-methyl-N-prop-2-enylbenzenesulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the prop-2-enyl group enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar sulfonamides.
Properties
IUPAC Name |
3-methyl-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-7-11-14(12,13)10-6-4-5-9(2)8-10/h3-6,8,11H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORUTKSQIQZXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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